1-(2-Bromovinyl)-3-nitrobenzene

Stereoselective Synthesis Cross-Coupling Heck Reaction

This E-configured β-bromovinyl-nitrobenzene delivers dual functionality unmatched by generic styrenes. The meta-nitro group and defined (E)-vinyl bromide geometry enable stereoretentive Heck/Suzuki couplings to produce complex (E)-stilbenes. It serves as a critical reference standard for quantifying the (Z)-isomer impurity in Erlotinib API. Procuring this well-characterized ≥95% pure intermediate mitigates the material risk of regio- or stereochemical substitution in routes demanding precise meta-substitution and (E)-alkene architecture.

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
CAS No. 82594-66-9
Cat. No. B3286408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromovinyl)-3-nitrobenzene
CAS82594-66-9
Molecular FormulaC8H6BrNO2
Molecular Weight228.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C=CBr
InChIInChI=1S/C8H6BrNO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-6H/b5-4+
InChIKeyYOTXPVFRAUVUQD-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromovinyl)-3-nitrobenzene (CAS 82594-66-9): Procurement Specifications for a Key Functionalized Styrene Intermediate


1-(2-Bromovinyl)-3-nitrobenzene (CAS 82594-66-9) is a functionalized styrene derivative characterized by a meta-nitro substituent and an E-configured β-bromovinyl group . This compound serves as a versatile synthetic building block, featuring both a vinyl bromide handle for cross-coupling reactions and a nitro group amenable to further reduction or modification . Its primary procurement value lies in its defined stereochemistry (predominantly E-isomer) and dual functionality, which distinguishes it from simpler styrenes or monofunctionalized analogs.

Procurement Risk: Why Structural Analogs of 1-(2-Bromovinyl)-3-nitrobenzene Are Not Functionally Interchangeable


The class of bromovinyl nitrobenzenes is defined by a common molecular formula (C8H6BrNO2) but encompasses distinct regioisomers (ortho, meta, para) and stereoisomers (E/Z). Substitution of the target meta-nitro (3-nitro) isomer with its ortho or para analogs introduces different electronic and steric environments on the aromatic ring, which critically alters the reactivity of both the vinyl bromide and the nitro group in downstream transformations [1]. Such changes in regiochemistry and stereochemistry can directly impact reaction rates, regio-/stereo-selectivity, and product profiles, rendering generic substitution a material risk in synthetic routes requiring precise molecular architecture [2].

Quantitative Differentiation Guide: 1-(2-Bromovinyl)-3-nitrobenzene (CAS 82594-66-9) vs. Key Comparators


E-Stereochemistry Defined: Impact on Cross-Coupling Fidelity in 1-(2-Bromovinyl)-3-nitrobenzene

1-(2-Bromovinyl)-3-nitrobenzene is predominantly supplied as the E-stereoisomer, a critical specification for stereospecific cross-coupling reactions . In contrast, Z-configured isomers, such as (Z)-1-(2-bromovinyl)-3-nitrobenzene (CAS 115665-66-2), possess a different spatial arrangement of the bromine and aryl group across the vinyl bond, which leads to distinct stereochemical outcomes in subsequent bond-forming events . While a direct, quantitative, head-to-head comparison of coupling yields for the E- and Z- isomers of this specific compound is not available in the open literature, the established stereospecific nature of palladium-catalyzed reactions (e.g., Suzuki, Heck) indicates that the use of a stereodefined starting material is essential for controlling the final alkene geometry of the coupled product [1].

Stereoselective Synthesis Cross-Coupling Heck Reaction

Solid-State Handling Advantage of 1-(2-Bromovinyl)-3-nitrobenzene Over Liquid Analogs

The physical state of a synthetic intermediate directly impacts its ease of handling, storage stability, and shipping requirements. 1-(2-Bromovinyl)-3-nitrobenzene is a solid at ambient temperatures, with a reported melting point of 59 °C . This characteristic provides a tangible logistical advantage over liquid halogenated styrene analogs, which are more prone to spillage, volatilization, and require more stringent containment measures. For instance, a closely related liquid bromostyrene, such as 4-bromostyrene, has a melting point well below room temperature (estimated < -20°C).

Physical Properties Material Handling Logistics

Commercial Purity Benchmark: 1-(2-Bromovinyl)-3-nitrobenzene as an Erlotinib Impurity Standard

The specific Z-stereoisomer of 1-(2-bromovinyl)-3-nitrobenzene (CAS 115665-66-2) is explicitly cataloged as a synthetic impurity of Erlotinib, a critical quality attribute in pharmaceutical manufacturing . This designation dictates a higher level of analytical characterization and documentation compared to generic research-grade chemicals. For procurement as an impurity standard, suppliers of this compound typically provide a Certificate of Analysis (CoA) certifying a purity of ≥97% . This is in contrast to general-purpose building blocks of the same class, which may be supplied at a lower specification (e.g., 95% purity) without the impurity-specific documentation.

Pharmaceutical Impurity Analytical Standard Quality Control

Defined Use Cases for 1-(2-Bromovinyl)-3-nitrobenzene (CAS 82594-66-9) Based on Verifiable Evidence


Stereospecific Synthesis of Stilbene Derivatives via Heck and Suzuki Couplings

The defined E-stereochemistry of the β-bromovinyl group in 1-(2-bromovinyl)-3-nitrobenzene makes it a premier substrate for stereospecific cross-coupling reactions. Its use in Heck reactions with alkenes or Suzuki reactions with arylboronic acids provides a reliable route to complex (E)-stilbenes and related scaffolds, where the alkene geometry of the starting material is retained in the product . The meta-nitro group further activates the aryl ring for subsequent transformations, such as reduction to an aniline derivative for further functionalization .

Synthesis and Purification of Erlotinib-Related Impurities for Analytical R&D

In pharmaceutical quality control, the (Z)-stereoisomer of this compound is a known and listed impurity of the anti-cancer drug Erlotinib . Therefore, procuring a well-characterized, high-purity (≥97%) standard of 1-(2-bromovinyl)-3-nitrobenzene is essential for developing and validating HPLC or GC methods to monitor and quantify this specific impurity in Erlotinib Active Pharmaceutical Ingredient (API) and finished dosage forms .

Preparation of Meta-Substituted Functional Materials and Advanced Polymers

The meta-arrangement of the nitro and bromovinyl groups on the benzene ring imparts a unique electronic and geometric profile compared to its ortho and para analogs. This meta-substitution pattern is specifically required for the synthesis of certain non-linear optical (NLO) chromophores and liquid crystalline materials where the molecular dipole moment and shape must be precisely controlled. The compound serves as a key intermediate for introducing a polymerizable vinyl group while maintaining a specific meta-substitution vector .

Technical Documentation Hub

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